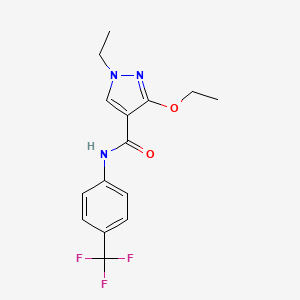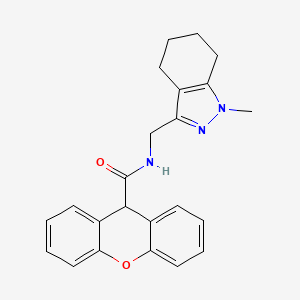![molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1](/img/structure/B2362922.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention for its potential therapeutic applications. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promise in treating various conditions such as rheumatoid arthritis, B-cell malignancies, and autoimmune disorders.
作用机制
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in the activation of B cells and other immune cells. By blocking BTK, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can reduce inflammation and prevent the activation of immune cells that contribute to disease progression.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decrease the activation of immune cells such as B cells and T cells. This can lead to a reduction in inflammation and tissue damage, as well as improvements in disease symptoms.
实验室实验的优点和局限性
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has shown promising results in preclinical studies for various therapeutic applications. However, there are also limitations to its use, including potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide. One area of focus could be on its potential use in combination with other drugs for the treatment of various diseases. Another area of research could be on the development of more potent and selective BTK inhibitors that can provide greater therapeutic benefits with fewer side effects. Finally, further studies will be needed to determine the safety and efficacy of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide in humans, and to explore its potential for use in a wide range of therapeutic applications.
合成方法
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-fluorothiophene-2-carboxylic acid with 1-bromo-2-methylpropane to form the corresponding ester. The ester is then treated with sodium hydroxide to generate the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1R)-cyano-2-methylpropylamine to yield the final product.
科学研究应用
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, with significant reductions in inflammation and joint damage observed in animal models. It has also been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In addition, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has shown potential in treating autoimmune disorders such as lupus and multiple sclerosis.
属性
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIZEMBBMONBM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)


![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)




![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)